(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone is a chemical compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by the presence of a difluorocyclohexyl group, an imino group, and a lambda6-sulfanone moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine to form the imino intermediate. This intermediate is then reacted with a sulfur-containing reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone hydrochloride
- This compound sulfate
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications.
Properties
CAS No. |
2138233-26-6 |
---|---|
Molecular Formula |
C7H13F2NOS |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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